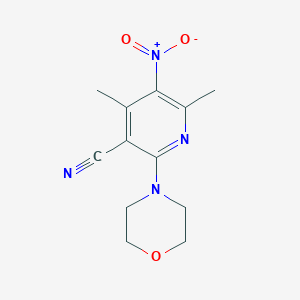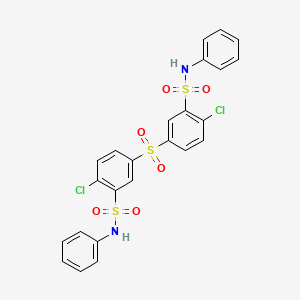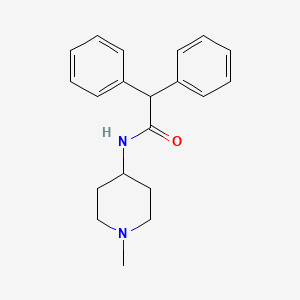![molecular formula C19H23NOS2 B4987272 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987272.png)
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide, also known as DMTBETA, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), that are involved in the inflammatory response. It may also act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been shown to increase the levels of certain antioxidants, such as glutathione, in the brain.
実験室実験の利点と制限
One advantage of using 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in lab experiments is its relatively low toxicity. It has been shown to have a low LD50 in animal studies, indicating that it is relatively safe to use. Another advantage is its wide range of potential applications, including in the treatment of pain, inflammation, and neurological disorders.
One limitation of using 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are several potential future directions for research on 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide. One area of interest is its potential use as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential use in the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide and its potential side effects.
In conclusion, 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is a thioamide derivative that has been widely used in scientific research. It has anti-inflammatory, analgesic, anticonvulsant, and neuroprotective properties, making it a potential treatment for a wide range of conditions. While it has several advantages, including its low toxicity and wide range of potential applications, it also has limitations, including its limited solubility and high cost. Further research is needed to fully understand its mechanism of action and potential side effects.
合成法
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide can be synthesized using different methods. One common method involves the reaction of 2-acetylthiophene with 3,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenylthioethylamine to form 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been used in various scientific research studies. It has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been found to have anticonvulsant and neuroprotective effects, making it a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c1-15-10-16(2)12-17(11-15)13-22-14-19(21)20-8-9-23-18-6-4-3-5-7-18/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEQRKOIALFJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NCCSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B4987208.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)


![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)
![3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine](/img/structure/B4987230.png)

![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)


![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![N-(1-{1-[2-(3-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4987280.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid](/img/structure/B4987287.png)